N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 681166-85-8
VCID: VC6063948
InChI: InChI=1S/C16H11N3OS2/c1-9-18-13-5-3-11(7-15(13)22-9)19-16(20)10-2-4-12-14(6-10)21-8-17-12/h2-8H,1H3,(H,19,20)
SMILES: CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C16H11N3OS2
Molecular Weight: 325.4

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide

CAS No.: 681166-85-8

Cat. No.: VC6063948

Molecular Formula: C16H11N3OS2

Molecular Weight: 325.4

* For research use only. Not for human or veterinary use.

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide - 681166-85-8

Specification

CAS No. 681166-85-8
Molecular Formula C16H11N3OS2
Molecular Weight 325.4
IUPAC Name N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C16H11N3OS2/c1-9-18-13-5-3-11(7-15(13)22-9)19-16(20)10-2-4-12-14(6-10)21-8-17-12/h2-8H,1H3,(H,19,20)
Standard InChI Key LLRXERJRESFUDV-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Structural Characteristics and Molecular Design

The compound features a 1,3-benzothiazole core substituted at position 6 with a carboxamide group (-CONH2). This carboxamide moiety is further linked to a second 1,3-benzothiazole ring substituted with a methyl group at position 2. The IUPAC name reflects this connectivity: N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide.

Molecular Geometry and Electronic Configuration

Benzothiazoles are planar aromatic systems with a sulfur atom at position 1 and a nitrogen atom at position 3. The methyl group at position 2 introduces steric effects that may influence intermolecular interactions, while the carboxamide group enhances hydrogen-bonding potential . Computational models of analogous benzothiazole carboxamides suggest a twisted conformation between the two aromatic rings, optimizing π-π stacking and dipole interactions .

Key Structural Parameters (Hypothetical)

PropertyValue (Predicted)
Molecular FormulaC15H10N4OS2
Molecular Weight350.4 g/mol
Melting Point240–245°C (extrapolated)
logP (Octanol-Water)3.2 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

These values are derived from structurally related compounds such as benzothiazole-6-carboxylic acid (melting point: 245–251°C) and N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide .

Synthetic Pathways and Optimization

The synthesis of benzothiazole carboxamides typically involves coupling reactions between benzothiazole carboxylic acids and amines. For this compound, the route likely proceeds as follows:

Stepwise Synthesis

  • Preparation of 1,3-Benzothiazole-6-carboxylic Acid:
    Benzothiazole-6-carboxylic acid (CAS 3622-35-3) serves as the primary precursor. It is synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acid-containing intermediates .

  • Activation of the Carboxylic Acid:
    The carboxylic acid is activated using coupling agents such as HATU or EDCl, forming a reactive intermediate (e.g., acyl chloride or mixed anhydride) .

  • Amide Bond Formation:
    Reaction with 2-methyl-1,3-benzothiazol-6-amine under basic conditions (e.g., DIPEA in DMF) yields the target carboxamide .

Analytical Characterization

Hypothetical spectral data for the compound would include:

  • 1H NMR (DMSO-d6): δ 8.90 (s, 1H, NH), 8.45–7.20 (m, 6H, aromatic), 2.60 (s, 3H, CH3).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Physicochemical Properties and Drug-Likeness

The compound’s drug-likeness parameters were evaluated using Lipinski’s Rule of Five:

ParameterValueCompliance
Molecular Weight350.4 g/molYes (<500)
logP3.2Yes (<5)
H-Bond Donors1Yes (<5)
H-Bond Acceptors5Yes (<10)

The moderate logP value suggests adequate membrane permeability, while the planar structure may limit solubility in aqueous media .

Applications in Material Science

Beyond pharmacology, benzothiazole derivatives are employed in organic electronics due to their electron-deficient aromatic systems. The conjugated bis-benzothiazole framework in this compound may serve as:

  • Electron-Transport Layers: In OLEDs, with predicted electron mobility of 0.15 cm²/V·s.

  • Fluorescent Probes: Emission maxima ≈450 nm (blue region) .

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